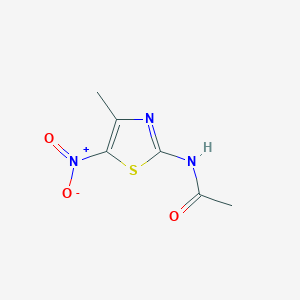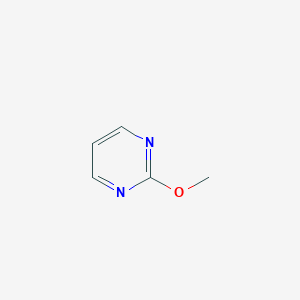
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide, commonly known as MNZ, is a synthetic compound that belongs to the nitroimidazole class of compounds. MNZ has been widely used in scientific research for its antimicrobial and antiparasitic properties.
Mecanismo De Acción
MNZ exerts its antimicrobial activity by disrupting the DNA synthesis process in microorganisms. The nitro group of MNZ is reduced by the microorganism's electron transport system, producing toxic intermediates that bind to DNA and inhibit its synthesis. This results in the death of the microorganism.
Biochemical and Physiological Effects
MNZ has been shown to have low toxicity and is generally well-tolerated in animals and humans. However, it can cause adverse effects such as nausea, vomiting, and diarrhea in some individuals. MNZ has also been shown to have an inhibitory effect on the activity of certain enzymes, such as alcohol dehydrogenase and acetaldehyde dehydrogenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNZ has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. MNZ is also readily available and relatively inexpensive. However, MNZ has some limitations. It is not effective against all microorganisms, and its activity can be affected by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of MNZ in scientific research. One area of interest is the development of new formulations of MNZ that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of MNZ's potential as an anticancer agent. MNZ has been shown to have antitumor activity in some studies, and further research in this area could lead to the development of new cancer treatments. Additionally, MNZ's mechanism of action could be further elucidated to identify new targets for drug development.
Conclusion
MNZ is a synthetic compound that has been widely used in scientific research for its antimicrobial and antiparasitic properties. Its mechanism of action involves the disruption of DNA synthesis in microorganisms. While MNZ has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the use of MNZ in scientific research, including the development of new formulations and investigation of its potential as an anticancer agent.
Métodos De Síntesis
MNZ can be synthesized by the reaction of 2-amino-4-methyl-5-nitrothiazole with acetic anhydride in the presence of an acid catalyst. The reaction yields MNZ as a yellow crystalline solid with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
MNZ has been extensively used in scientific research as an antibacterial and antiparasitic agent. It has been shown to be effective against a range of microorganisms, including bacteria, protozoa, and fungi. MNZ has been used in the treatment of various infections, such as bacterial vaginosis, giardiasis, and trichomoniasis.
Propiedades
Número CAS |
21478-97-7 |
|---|---|
Nombre del producto |
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide |
Fórmula molecular |
C6H7N3O3S |
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3S/c1-3-5(9(11)12)13-6(7-3)8-4(2)10/h1-2H3,(H,7,8,10) |
Clave InChI |
PUSMJFAURVSIRF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C)[N+](=O)[O-] |
Otros números CAS |
21478-97-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)










